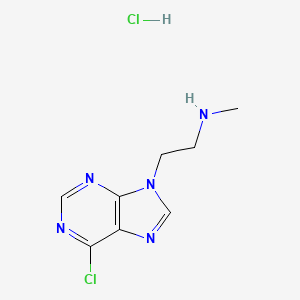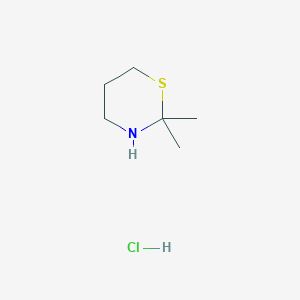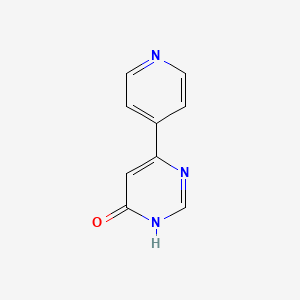
6-(ピリジン-4-イル)ピリミジン-4-オール
概要
説明
6-Pyridin-4-ylpyrimidin-4-ol is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol. This compound is known for its unique structure and has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
6-Pyridin-4-ylpyrimidin-4-ol has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
The specific mode of action of 6-Pyridin-4-ylpyrimidin-4-ol is currently unknown. It is known that pyrimidine derivatives can have a wide range of pharmacological effects
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, but the specific pathways influenced by 6-Pyridin-4-ylpyrimidin-4-ol require further investigation .
Pharmacokinetics
The compound has a molecular weight of 173.17 g/mol , which may influence its pharmacokinetic properties
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives play a significant role in various biochemical reactions
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidine metabolism is a complex process that involves numerous enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-4-ylpyrimidin-4-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyridine-4-carboxaldehyde and guanidine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 6-Pyridin-4-ylpyrimidin-4-ol may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 6-Pyridin-4-ylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of 6-Pyridin-4-ylpyrimidin-4-ol can lead to the formation of pyridine-4-carboxylic acid.
Reduction: Reduction reactions can produce pyridine-4-ylpyrimidin-4-ol derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidinol derivatives.
類似化合物との比較
Pyridine-4-carboxylic acid
Pyrimidin-4-ol
2-Pyridin-4-ylpyrimidin-4-ol
3-Pyridin-4-ylpyrimidin-4-ol
特性
IUPAC Name |
4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUACKGQQGLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


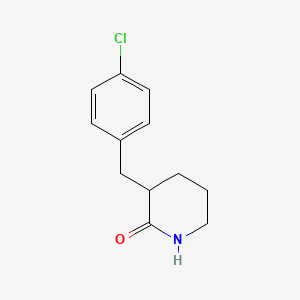
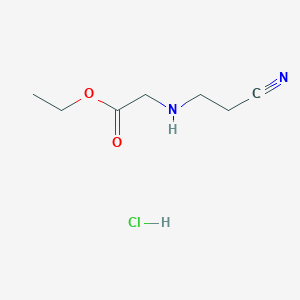
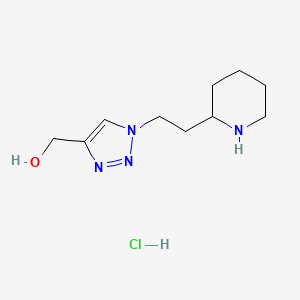

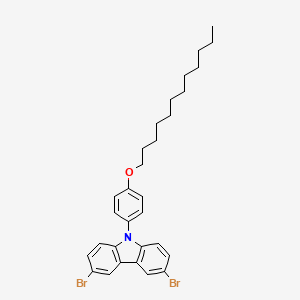

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)
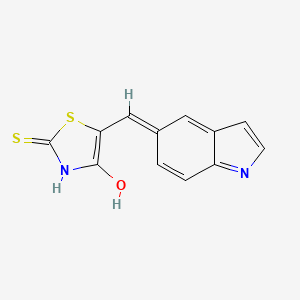
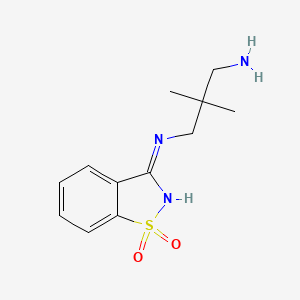

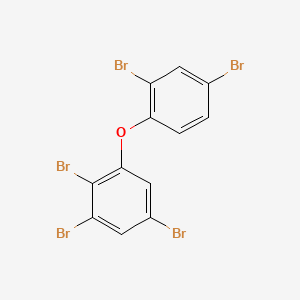
![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)
